Decyl glucoside

Description

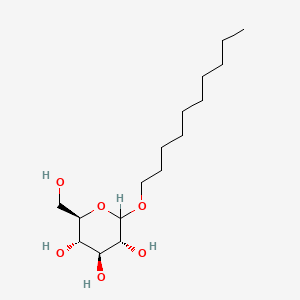

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Beyond the Surface of a Gentle Surfactant

An In-Depth Technical Guide to Decyl Glucoside: Chemical Structure, Properties, and Applications

Decyl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, a class of surfactants increasingly favored across scientific and industrial domains. Its growing prominence stems from a unique combination of mildness, excellent foaming capacity, and a favorable environmental profile.[1][2] Derived entirely from renewable vegetable sources, it stands as a sustainable alternative to traditional sulfate-based surfactants.[2][3] For researchers, scientists, and drug development professionals, decyl glucoside is not merely a cleansing agent but a versatile tool for solubilizing membrane proteins, formulating stable emulsions, and developing gentle yet effective delivery systems. This guide provides a comprehensive technical overview of its core chemistry, physical properties, and functional mechanisms, offering field-proven insights into its application and characterization.

Chemical Structure and Synthesis

At its core, decyl glucoside is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within its structure.

-

Hydrophilic Head: This portion consists of a glucose polymer (polysaccharide) ring. Its multiple hydroxyl (-OH) groups readily form hydrogen bonds with water molecules, rendering this end of the molecule water-soluble.

-

Hydrophobic Tail: This is a decyl group, a 10-carbon alkyl chain (C10H21–) derived from decyl alcohol. This nonpolar, fatty tail is repelled by water but is readily attracted to oils and other nonpolar substances.

The synthesis of decyl glucoside is typically achieved through a process known as Fischer glycosylation. This reaction involves the condensation of a fatty alcohol (decanol) with a sugar (D-glucose).[4][5][6] The primary raw materials are of natural origin: glucose is sourced from corn starch, while decanol is derived from the fatty acids found in coconut or palm kernel oil.[3][7] The process, conducted under acidic catalysis, results in the formation of an acetal linkage between the alcohol and the sugar, yielding the decyl glucoside molecule. It is important to note that commercial decyl glucoside is not a single compound but a mixture of polyglucosides with varying degrees of glucose polymerization.

Caption: Chemical structure of Decyl Glucoside.

Physicochemical Properties: A Quantitative Overview

The utility of decyl glucoside in various applications is dictated by its specific physicochemical properties. These parameters are crucial for predicting its behavior in formulations and for quality control.

| Property | Value / Range | Significance in Formulation & Research |

| Molecular Formula | C₁₆H₃₂O₆ | Defines the elemental composition and basic molecular identity.[8] |

| Molecular Weight | ~320.42 g/mol | Influences diffusion rates and molar concentration calculations.[8] |

| Appearance | Semi-viscous, yellowish liquid | A key identifier for raw material inspection.[9] |

| pH (as supplied) | 11.5 - 12.5 | High pH requires adjustment in final formulations to match physiological pH.[7][9] |

| Solubility | Water-soluble | Enables its use in aqueous-based systems like cleansers and shampoos.[9] |

| HLB Value | 13 - 15 | Indicates strong hydrophilic character; suitable for oil-in-water (O/W) emulsification and detergency.[7] |

| Critical Micelle Conc. (CMC) | ~1.0 mM | The concentration at which surfactant properties manifest; stable across varying water hardness and temperatures.[10][11] |

| Active Surfactant Matter | ~51% | Commercial products are typically aqueous solutions; this value is critical for calculating final concentrations.[9] |

The non-ionic nature of the glucose head group is a cornerstone of decyl glucoside's performance. Unlike anionic surfactants (e.g., SLES), it does not have a formal charge, making it exceptionally resistant to deactivation by hard water (high concentrations of Ca²⁺ and Mg²⁺ ions).[10][11] This ensures consistent performance across different environmental conditions, a critical factor in developing robust formulations.[10][11]

Mechanism of Action: The Formation of Micelles

Decyl glucoside's primary function as a surfactant is to reduce the surface tension at the interface between two immiscible phases, such as oil and water.[8][12]

-

Interfacial Adsorption: In an aqueous solution below its CMC, decyl glucoside molecules preferentially migrate to interfaces (e.g., air-water or oil-water). They orient themselves with their hydrophilic glucose heads in the water and their hydrophobic decyl tails extending into the air or oil phase.

-

Micelle Formation: As the concentration of decyl glucoside increases and reaches the CMC, the bulk water phase becomes saturated with individual surfactant molecules (monomers). To minimize the unfavorable interaction between their hydrophobic tails and water, the monomers spontaneously self-assemble into spherical structures called micelles.[12]

-

Solubilization and Cleansing: Within a micelle, the hydrophobic tails form a nonpolar core, while the hydrophilic heads form an outer shell, facing the aqueous environment. This structure allows the micelle to encapsulate oily, nonpolar substances (dirt, lipids, poorly soluble drugs) within its core, effectively solubilizing them in water so they can be washed away. This is the fundamental mechanism behind its cleansing and solubilizing capabilities.

Caption: Micelle encapsulating an oil droplet.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

A fundamental experiment to validate the properties of any surfactant is the determination of its CMC. The surface tension method is a robust and widely accepted technique.

Objective: To determine the CMC of decyl glucoside by measuring the surface tension of its aqueous solutions at varying concentrations.

Principle: The surface tension of a solvent decreases as surfactant is added. This decrease continues until the CMC is reached, at which point the interface becomes saturated with surfactant monomers, and any further additions result in micelle formation in the bulk solution with little to no further change in surface tension. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.[10]

Materials & Equipment:

-

Decyl glucoside solution (known active concentration)

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

-

Beakers

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of decyl glucoside (e.g., 10 mM) by accurately weighing the raw material and dissolving it in a known volume of deionized water. Account for the active surfactant matter.

-

Serial Dilutions: Perform a series of precise dilutions from the stock solution to create a range of concentrations that bracket the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions using deionized water.

-

Surface Tension Measurement:

-

For each dilution, pour the solution into a clean beaker.

-

Allow the solution to equilibrate to a constant temperature (e.g., 25°C).[10]

-

Measure the surface tension. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Perform at least three replicate measurements for each concentration to ensure reproducibility.[10]

-

-

Data Analysis:

-

Calculate the average surface tension for each concentration.

-

Plot the average surface tension (y-axis) against the logarithm of the concentration (x-axis).

-

The resulting graph will show two distinct linear regions. Fit a straight line to the data points in each region.

-

The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[10]

-

Caption: Experimental workflow for CMC determination.

Applications in Scientific Research and Drug Development

The unique properties of decyl glucoside make it a valuable excipient and tool in several advanced applications:

-

Biochemistry and Proteomics: As a mild, non-denaturing non-ionic surfactant, it is used for the solubilization, purification, and structural analysis of membrane proteins, which are notoriously difficult to extract from their native lipid environment.

-

Pharmaceutical Formulations: In drug development, decyl glucoside functions as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability. Its excellent emulsifying properties are leveraged in the formulation of stable oil-in-water creams, lotions, and microemulsions for topical and transdermal drug delivery.[13]

-

Dermatological Products: Its exceptional mildness and good dermatological compatibility make it an ideal surfactant for cleansers, shampoos, and body washes designed for sensitive, compromised, or infant skin.[1][7][14] It effectively cleanses without stripping the skin's natural lipid barrier, helping to prevent dryness and irritation.[14]

-

Co-Surfactant and Foam Enhancer: Decyl glucoside is compatible with virtually all other classes of surfactants (anionic, cationic, amphoteric).[2] When used as a co-surfactant, it can reduce the total amount of surfactant required in a formulation while improving the richness, volume, and stability of the foam.[2]

Safety and Environmental Profile: A Sustainable Choice

Toxicological Safety: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of decyl glucoside and other alkyl glucosides, concluding they are safe for use in cosmetics when formulated to be non-irritating.[7][15] Its low potential for skin irritation is a primary reason for its use in products for sensitive skin.[7][8] However, it is worth noting that alkyl glucosides as a class were named "Allergen of the Year" in 2017 by the American Contact Dermatitis Society, with decyl glucoside being a common cause of allergic contact dermatitis in susceptible individuals.

Environmental Integrity: Decyl glucoside is readily biodegradable and derived from 100% renewable resources, positioning it as an environmentally responsible ingredient.[3][13] Its production process does not generate harmful byproducts like ethylene oxide or 1,4-dioxane, further enhancing its green chemistry profile. This biodegradability minimizes its aquatic toxicity and overall ecological footprint, aligning with the growing demand for sustainable technologies in science and industry.[10]

References

-

DECYL GLUOSIDE. Ataman Kimya. [Link]

-

Understanding Decyl Glucoside: Synthesis, Properties, and Applications. Acme-Hardesty. [Link]

-

What is Decyl glucoside? Uses and Benefits for Skin. Minimalist. [Link]

-

Decyl Glucoside Surfactant. Ingredient Vault. [Link]

-

Decyl Glucoside: Beneficial To Your Skin. Learn Canyon. [Link]

-

Decyl Glucoside Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant. PubMed. [Link]

-

DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). Ataman Kimya. [Link]

-

Decyl Glucoside- A Natural Surfactant. Anveya. [Link]

-

DECYL GLUCOSIDE. Ataman Chemicals. [Link]

-

The Science Behind Decyl Glucoside: A Deep Dive into its Properties and Benefits. Verdant Soap. [Link]

-

Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed Central. [Link]

-

Decyl Glucoside. Humblebee & Me. [Link]

-

Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. ResearchGate. [Link]

-

The Production of Decyl Glucoside. Prezi. [Link]

Sources

- 1. ingredientvault.com [ingredientvault.com]

- 2. atamankimya.com [atamankimya.com]

- 3. nbinno.com [nbinno.com]

- 4. Alkyl polyglycoside | 68515-73-1 [chemicalbook.com]

- 5. Decyl Glucoside Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prezi.com [prezi.com]

- 7. specialchem.com [specialchem.com]

- 8. nbinno.com [nbinno.com]

- 9. humblebeeandme.com [humblebeeandme.com]

- 10. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. learncanyon.com [learncanyon.com]

- 13. anveya.com [anveya.com]

- 14. beminimalist.co [beminimalist.co]

- 15. cir-safety.org [cir-safety.org]

A Senior Application Scientist's Guide to the Laboratory Synthesis and Purification of Decyl Glucoside

Abstract

Decyl glucoside is a non-ionic surfactant prized in research and development for its excellent foaming capacity, mildness, and biodegradability, making it a valuable component in formulations ranging from personal care to advanced drug delivery systems.[1][2] Synthesized from renewable resources like coconut oil and glucose, it represents a cornerstone of green chemistry.[3][4] This technical guide provides a comprehensive, experience-driven walkthrough for the laboratory-scale synthesis and purification of decyl glucoside. We will delve into the direct acid-catalyzed Fischer glycosylation of D-glucose with 1-decanol, offering not just a protocol but the scientific rationale behind critical process parameters. Furthermore, this guide presents robust methodologies for purification to remove key impurities, ensuring the final product meets the high-purity standards required for scientific research.

Part 1: Synthesis via Direct Fischer Glycosylation

The most common and economically viable method for synthesizing alkyl polyglucosides (APGs) like decyl glucoside is the Fischer glycosylation.[5] This reaction involves the direct, acid-catalyzed condensation of a carbohydrate (D-glucose) with a fatty alcohol (1-decanol).[6]

Principle and Mechanism

The Fischer glycosylation is an acid-catalyzed nucleophilic substitution reaction at the anomeric carbon of glucose.[7] The process begins with the protonation of the anomeric hydroxyl group of glucose, forming a good leaving group (water). The fatty alcohol then acts as a nucleophile, attacking the electrophilic anomeric carbon to form the glycosidic bond. To drive the reaction equilibrium towards the product, the water byproduct must be continuously removed from the reaction mixture, typically by distillation under reduced pressure.[5]

Several strong acids can catalyze this reaction, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid (p-TsOH).[8] While effective, mineral acids like H₂SO₄ can be corrosive and difficult to handle.[9] For laboratory-scale synthesis, p-TsOH is often preferred. It is a solid, making it easier to weigh and handle, and it is a highly effective catalyst for this transformation.[10]

Caption: Fischer Glycosylation of D-Glucose and 1-Decanol.

Experimental Protocol: Synthesis of Decyl Glucoside

This protocol is designed for a laboratory scale and prioritizes safety and control over the reaction parameters.

Materials & Equipment:

-

D-Glucose (anhydrous)

-

1-Decanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation head with condenser

-

Vacuum pump and gauge

-

Thermometer

Methodology:

-

Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and a vacuum source. It is crucial to ensure all glassware is completely dry to minimize side reactions.[11]

-

Charging Reactants: To the flask, add 1-decanol and anhydrous D-glucose. A molar excess of the fatty alcohol is used to serve as both a reactant and a solvent, helping to homogenize the mixture as glucose has poor solubility in it.[6][12] A typical starting molar ratio is 4:1 to 6:1 of 1-decanol to glucose.[12]

-

Catalyst Addition: Add the acid catalyst, p-toluenesulfonic acid monohydrate. A typical catalytic amount is around 0.5-1.0 mol% relative to the glucose.

-

Reaction Execution:

-

Begin vigorous stirring to create a suspension of glucose in the decanol.

-

Heat the mixture to approximately 100-110°C under a gentle nitrogen flow.

-

Once the temperature stabilizes, gradually apply a vacuum. The removal of water formed during the reaction is critical to shift the equilibrium towards the formation of the glucoside.[5]

-

Maintain the reaction at this temperature and pressure for 3-5 hours. The reaction mixture will gradually become more homogeneous and turn a pale-yellow color as the glucose is consumed.[12]

-

-

Reaction Quenching:

-

After the reaction period, cool the mixture to below 80°C.

-

Carefully neutralize the acid catalyst by adding a stoichiometric amount of a strong base, such as a sodium hydroxide solution. This step is vital to prevent product degradation during subsequent purification steps. The crude product will have a high pH.[4]

-

Critical Parameters & Scientific Rationale

| Parameter | Recommended Range | Rationale & Expert Insights |

| Molar Ratio (Decanol:Glucose) | 4:1 to 6:1 | A significant excess of 1-decanol is crucial. It acts as the reaction solvent, mitigating the poor miscibility of polar glucose and nonpolar decanol.[5] This excess also statistically favors the formation of monoglycosides over higher oligomers. |

| Temperature | 100 - 110 °C | This temperature range provides a balance. It is high enough to ensure a reasonable reaction rate and facilitate the distillation of water under vacuum.[12] However, excessively high temperatures (>120°C) can lead to caramelization and the formation of undesirable colored byproducts. |

| Pressure (Vacuum) | 50 - 100 mbar | Applying a vacuum is non-negotiable for achieving a high yield. It lowers the boiling point of water, allowing for its efficient removal from the reaction mixture, thereby driving the reversible Fischer glycosylation forward.[5] |

| Catalyst Loading | 0.5 - 1.0 mol% (vs. Glucose) | This concentration is sufficient to achieve a practical reaction rate without promoting excessive side reactions like etherification of the decanol or degradation of the glucose. |

Part 2: Purification of Crude Decyl Glucoside

The crude product from the synthesis is a mixture containing the desired decyl glucoside, a significant amount of unreacted 1-decanol, residual catalyst salts, and small quantities of colored impurities and polyglucosides.[5] For laboratory applications requiring a well-defined surfactant, purification is essential.

Caption: General workflow for the purification of Decyl Glucoside.

Method 1: Removal of Excess Decyl Alcohol via Vacuum Distillation

The most significant impurity by mass is the unreacted 1-decanol. Given the substantial difference in boiling points between 1-decanol (~230°C at atmospheric pressure) and decyl glucoside (which is non-volatile), vacuum distillation is a highly effective method for its removal.[13][14]

Experimental Protocol:

-

Setup: Transfer the neutralized crude reaction mixture to a round-bottom flask suitable for distillation (e.g., a Kugelrohr apparatus or a short-path distillation setup).

-

Distillation:

-

Heat the mixture to 120-140°C under a high vacuum (<10 mbar).

-

The 1-decanol will distill over and can be collected in a cooled receiving flask.

-

Continue the distillation until no more alcohol is collected. The residue in the flask is enriched decyl glucoside, which will be a viscous, waxy solid upon cooling.

-

Method 2: Purification by Recrystallization

For achieving high purity suitable for analytical standards or sensitive formulation work, recrystallization is an excellent subsequent step. This method exploits the differential solubility of decyl glucoside and remaining impurities in a selected solvent system.

Experimental Protocol:

-

Solvent Selection: Acetone or a mixture of acetone and a small amount of methanol is a common choice. Decyl glucoside is sparingly soluble in cold acetone but more soluble when hot.

-

Procedure:

-

Dissolve the waxy residue from the distillation step in a minimal amount of hot acetone.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the resulting white, crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

-

Dry the purified decyl glucoside in a vacuum oven at a moderate temperature (e.g., 50°C) to remove all traces of the solvent.

-

Part 3: Quality Control and Characterization

Validation of product identity and purity is a critical final step. A combination of chromatographic and spectroscopic techniques should be employed.

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective method to monitor the progress of the reaction and the effectiveness of purification. A typical mobile phase would be a mixture of chloroform and methanol. The disappearance of the glucose spot and the appearance of the product spot (which will have a higher Rf than glucose) indicate a successful reaction. The removal of the decanol spot confirms its successful removal during purification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the purity of surfactants.[] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable for separating decyl monoglucoside from di- and polyglucosides and other impurities.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The spectrum of decyl glucoside will show characteristic peaks for the alkyl chain protons (typically in the δ 0.8-1.6 ppm range), the protons on the glucose ring (δ 3.0-4.5 ppm), and a distinct signal for the anomeric proton (the proton on the carbon connected to the decyl chain), which confirms the formation of the glycosidic bond.[16][17]

Safety Precautions

-

p-Toluenesulfonic Acid: This is a corrosive solid that can cause severe skin and eye burns.[18] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[19][20]

-

1-Decanol: Can cause skin and eye irritation. Handle in a well-ventilated area.

-

Sodium Hydroxide: A strong caustic. The neutralization step is exothermic and should be performed with care, preferably in an ice bath to control the temperature.

-

Vacuum Operations: Always use glassware rated for vacuum work and inspect it for cracks or defects before use. Use a safety shield around the apparatus during vacuum distillation.

References

- Brillachem. (2021, July 23). The methods for manufacturing alkyl glucosides.

- AIP Publishing. (n.d.). Optimization Study of Alkyl Polyglycoside C12 Synthesis Using Indirect Method.

- ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose.

- YouTube. (2022, June 15). Synthesis of Alkyl polyglycosides (APG).

- MDPI. (n.d.). Technological Research on Preparation of Alkyl Polyglycoside by High-Gravity Impinging Stream-Rotating Packed Bed.

- Google Patents. (n.d.). CN102786558A - Preparation method of decyl glucopyranoside.

- Ingredients To Die For. (n.d.). Decyl Glucoside.

- RSC Publishing. (2021, April 20). Synthesis of alkyl polyglycosides using SO3H-functionalized ionic liquids as catalysts.

- Brillachem. (2020, September 29). Synthesis processes for the production of alkyl polyglycosides.

- Chemistry Connection. (n.d.). Decyl Glucoside Tech Data Sheet.

- Karlheinz Hill. (n.d.). Alkyl Polyglycosides.

- BOC Sciences. (n.d.). CAS 68515-73-1 Decyl glucoside.

- PubMed Central. (2025, December 3). Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides.

- BenchChem. (n.d.). Hexyl D-glucoside synthesis and purification methods.

- PubMed Central. (2026, January 6). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations.

- Ataman Kimya. (n.d.). DECYL GLUCOSIDE.

- ResearchGate. (2025, August 10). Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics.

- Cosmetic Ingredient Review. (2011, December 19). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics.

- Humblebee & Me. (2020, September 2). Decyl Glucoside.

- MCB Books. (n.d.). Decyl glucoside properties...Applications.

- ChemicalBook. (2025, March 14). Decyl glucoside: A Non-ionic surfactant.

- Google Patents. (n.d.). US5512666A - Process for making alkyl polyglycosides.

- Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid.

- ACS Omega. (2023, January 31). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions.

- PMC. (2022, August 17). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media.

- Google Patents. (n.d.). US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.

- Fisher Scientific. (2009, December 24). SAFETY DATA SHEET.

- ResearchGate. (2017, January 30). Removing Fatty alcohol from reaction?.

- Langmuir - ACS Publications. (n.d.). Physical−Chemical Properties of C9G1 and C10G1 β-Alkylglucosides. Phase Diagrams and Aggregate Size/Structure.

- Taylor & Francis Online. (2016, May 9). A route to simple nonionic surfactants.

- Canadian Science Publishing. (n.d.). Synthesis and properties of some aD-alkyl glucosides and mannosides: apparent molal volumes and solubilization of nitrobenzene in water at 25 OC.

- ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.

- NJ.gov. (n.d.). p-TOLUENE SULFONIC ACID HAZARD SUMMARY.

- UKM. (n.d.). Synthesis of Nonionic Surfactant from Benzoic Acid and Palmitic Acid.

- Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid.

- ResearchGate. (n.d.). 1 H NMR spectrum of the transglycosidation product.

- ResearchGate. (n.d.). Synthesis and Surface Activity of Nonionic Surfactants Derived from Gallic Acid.

- Fisher Scientific. (2026, January 5). p-toluenesulfonic acid, monohydrate, practical - SAFETY DATA SHEET.

- Nanoscale Advances (RSC Publishing). (n.d.). Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres.

- Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols.

- Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures.

Sources

- 1. makingchembooks.com [makingchembooks.com]

- 2. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [ingredientstodiefor.com]

- 4. humblebeeandme.com [humblebeeandme.com]

- 5. News - The methods for manufacturing alkyl glucosides [brillachem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. News - Synthesis processes for the production of alkyl polyglycosides [brillachem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. capitalresin.com [capitalresin.com]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. nj.gov [nj.gov]

Decyl Glucoside: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Whitepaper on the Chemical Identity, Properties, and Applications of a Versatile Non-ionic Surfactant

Introduction

Decyl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, a class of surfactants synthesized from renewable resources.[1] It is produced through the reaction of glucose, typically derived from corn starch, with a fatty alcohol, decanol, which is sourced from coconut or palm kernel oil.[2][3] This synthesis results in a molecule with a hydrophilic glucose head and a hydrophobic decyl tail, enabling it to effectively lower surface tension.[2] Renowned for its mildness, excellent foaming capacity, and biodegradability, decyl glucoside has become a staple ingredient in a wide array of applications, from personal care products to pharmaceutical formulations and research protocols.[2][4] This guide provides a detailed technical overview of decyl glucoside, focusing on its fundamental chemical identifiers, physicochemical properties, synthesis, and diverse applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Data

A precise understanding of a compound's chemical identity is paramount for its appropriate application and for ensuring reproducibility in experimental settings. Decyl glucoside is identified by several CAS (Chemical Abstracts Service) numbers, which can denote specific isomers or oligomeric mixtures. The most commonly cited molecular formula is C16H32O6.[5][6]

| Identifier | Value | Source(s) |

| Molecular Formula | C16H32O6 | [5][6][7] |

| Molecular Weight | 320.42 g/mol | [6][8][9] |

| Primary CAS Number | 58846-77-8 | [4][5][8][9] |

| Additional CAS Numbers | 68515-73-1, 141464-42-8, 54549-25-6 | [2][6][7] |

| Appearance | Pale yellow, clear to slightly cloudy liquid | [6] |

| pH (10% solution) | 11.5-12.5 | [6][10] |

| Solubility | Freely soluble in water | [6] |

It is crucial for researchers to note the specific CAS number provided on a product's technical data sheet to ensure the use of the correct grade and composition for their intended application.

Molecular Structure

The molecular architecture of decyl glucoside is central to its function as a surfactant. The structure consists of a ten-carbon alkyl chain (decyl group) linked to a glucose ring via a glycosidic bond. This amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to orient at interfaces, reducing surface tension and facilitating the mixing of immiscible phases.

Caption: Molecular structure of n-decyl-β-D-glucopyranoside.

Synthesis of Decyl Glucoside

The industrial production of decyl glucoside is typically achieved through a "one-step" or "two-step" synthesis process.[11]

One-Step Synthesis Protocol

The direct glycosylation, or "one-step" method, is the more common approach.[11] This process involves the direct reaction of glucose with decyl alcohol.

Methodology:

-

Reactant Preparation: Glucose (often as a concentrated syrup) and decyl alcohol are charged into a reactor.[11]

-

Catalysis: An acid catalyst is introduced to facilitate the reaction.

-

Condensation Reaction: The mixture is heated under vacuum to promote the condensation reaction, where water is formed as a byproduct and removed.[11]

-

Neutralization and Purification: The reaction mixture is then neutralized. Excess decyl alcohol is removed through distillation.[11]

-

Decolorization and Filtration: The final product is often decolorized and filtered to achieve the desired purity and appearance.[11]

Caption: One-step synthesis workflow for decyl glucoside production.

Applications in Research and Development

Decyl glucoside's unique properties make it a valuable tool in various scientific and drug development contexts.

As a Solubilizing Agent and Emulsifier

In pharmaceutical formulations, particularly for topical applications, decyl glucoside serves as an excellent solubilizing agent for hydrophobic drugs, enhancing their delivery and bioavailability.[] Its ability to form stable emulsions is also leveraged in the creation of creams and lotions.

In Cell Biology and Proteomics

As a non-ionic detergent, decyl glucoside is employed for the solubilization of membrane proteins. Its mild nature helps to maintain the native structure and function of proteins during extraction and purification, which is critical for structural and functional studies.

As a Stabilizer in Nanosuspensions

Research has shown that decyl glucoside can be an effective stabilizer in the formation of nanosuspensions for dermal delivery of active compounds.[13] This application is particularly relevant in the development of advanced drug delivery systems.

In Analytical Chemistry

Decyl glucoside can be used as a standard for the calibration of chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[] It is also utilized in Reverse Phase HPLC (RP-HPLC) to study the retention behavior of non-ionic surfactants.[]

As a Synergist in Agrochemical Formulations

In the field of agricultural science, decyl glucoside acts as a pesticide synergist.[14] It improves the dispersion and emulsification of pesticides, enhances their spread on crop surfaces, and increases the permeability of the active ingredients, thereby boosting their efficacy.[14]

Safety and Handling

Decyl glucoside is generally considered to be a mild and low-toxicity ingredient.[10] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed decyl glucoside and other alkyl glucosides and concluded them to be safe for use in cosmetics when formulated to be non-irritating.[10][15] However, as with any chemical, proper handling procedures should be followed.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[16]

-

In case of eye contact, rinse cautiously with water for several minutes.[16]

-

For skin contact, wash the affected area with plenty of water.[17]

-

Ensure adequate ventilation in the handling area.

-

Store in a cool, dry place away from sources of ignition.[17]

While decyl glucoside is known for its mildness, rare cases of allergic contact dermatitis have been reported in individuals with hypersensitivity.[4][18]

Conclusion

Decyl glucoside is a versatile and biodegradable non-ionic surfactant with a well-defined chemical profile. Its synthesis from renewable resources, coupled with its mildness and excellent performance characteristics, has led to its widespread adoption in various scientific and industrial fields. For researchers and drug development professionals, a thorough understanding of its chemical identifiers, molecular structure, and functional properties is essential for its effective and safe application in creating innovative and reliable products and protocols.

References

- Decyl Glucoside (Plant-Derived) | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. (n.d.).

-

Decoding Decyl Glucoside: A Deep Dive into Its Properties and Applications. (n.d.). Retrieved from [Link]

-

DECYL GLUCOSIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

The use of decyl glucoside pesticide synergist. (2024, May 13). Retrieved from [Link]

-

DECYL GLUCOSIDE – Artekas Innovation® Chemistry. (n.d.). Retrieved from [Link]

-

Fiume, M. M., et al. (2013). Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 22S-48S. Retrieved from [Link]

-

DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Fiume, M. M., et al. (2013). Safety Assessment of Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

-

Decyl glucoside. (n.d.). In Wikipedia. Retrieved from [Link]

-

Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2026, January 6). PubMed Central. Retrieved from [Link]

- Preparation method of decyl glucopyranoside. (n.d.). Google Patents.

-

SAFETY DATA SHEET DECYL GLUCOSIDE. (n.d.). Natural Bulk Supplies. Retrieved from [Link]

-

Safety Data Sheet - Decyl Glucoside. (n.d.). Chemistry Connection. Retrieved from [Link]

-

The Production of Decyl Glucoside by Kemar Brimm on Prezi. (n.d.). Retrieved from [Link]

Sources

- 1. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Decyl glucoside - Wikipedia [en.wikipedia.org]

- 4. skinethix.com [skinethix.com]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. atamankimya.com [atamankimya.com]

- 8. CAS 58846-77-8: Decyl glucoside | CymitQuimica [cymitquimica.com]

- 9. parchem.com [parchem.com]

- 10. specialchem.com [specialchem.com]

- 11. CN102786558A - Preparation method of decyl glucopyranoside - Google Patents [patents.google.com]

- 13. cir-safety.org [cir-safety.org]

- 14. The use of decyl glucoside pesticide synergist [aozunchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistryconnection.com [chemistryconnection.com]

- 17. naturalbulksupplies.com [naturalbulksupplies.com]

- 18. Decyl glucoside: A Non-ionic surfactant_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Self-Assembly of Decyl Glucoside into Micelles and Aggregates

This guide provides a comprehensive technical overview of the self-assembly behavior of decyl glucoside, a non-ionic surfactant widely utilized in various scientific and industrial applications, including drug delivery. We will explore the fundamental principles governing its aggregation into micelles and more complex structures, detail experimental methodologies for characterization, and discuss the implications of these properties for researchers, scientists, and drug development professionals.

Introduction to Decyl Glucoside: A Molecule of Interest

Decyl glucoside is an alkyl polyglucoside (APG) surfactant derived from renewable resources, specifically the condensation of decyl alcohol (a fatty alcohol derived from coconut) and D-glucose (from corn starch).[1] Its benign toxicological profile, excellent biodegradability, and gentle nature make it a popular choice in cosmetic and pharmaceutical formulations.[2][3] For the drug development professional, its ability to self-assemble into various colloidal structures is of paramount importance for the solubilization and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The amphiphilic nature of decyl glucoside, possessing both a hydrophilic glucose headgroup and a hydrophobic decyl (C10) tail, is the primary driver of its self-assembly in aqueous solutions.[4] This dual character is quantified by the Hydrophilic-Lipophilic Balance (HLB), with decyl glucoside having a value typically in the range of 13-15, indicating good water solubility and oil-in-water emulsifying properties.[5]

| Property | Value | Reference |

| Molecular Formula | C16H32O6 | |

| Molecular Weight | 320.42 g/mol | |

| Appearance | Viscous, yellowish liquid | [1] |

| HLB Value | 13-15 | [5] |

| Critical Micelle Concentration (CMC) | Approximately 1.0-2.0 mM | [3][4] |

| Solubility | Soluble in water | [1] |

The Significance of Self-Assembly in Drug Development

The spontaneous organization of decyl glucoside molecules into micelles and other aggregates provides nano- and micro-environments capable of encapsulating hydrophobic drug molecules, thereby increasing their apparent solubility and stability in aqueous formulations. This is a critical enabling technology for the development of effective delivery systems for a wide range of APIs. Furthermore, the mildness of decyl glucoside makes it a suitable excipient for various routes of administration, including topical and oral.[6]

The Phenomenon of Self-Assembly: From Monomers to Micelles

In dilute aqueous solutions, decyl glucoside exists as individual molecules (monomers). As the concentration increases, a point is reached where the hydrophobic tails of the monomers begin to associate to minimize their contact with water. This thermodynamically favorable process, known as the hydrophobic effect, leads to the formation of organized structures called micelles.[1]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and additional surfactant molecules predominantly form micelles, resulting in a plateau or a much smaller change in surface tension.[7][8] The CMC of decyl glucoside is a key indicator of its efficiency as a solubilizing agent.

Several factors can influence the CMC of a surfactant, including:

-

Temperature: For non-ionic surfactants like decyl glucoside, an increase in temperature can decrease the hydration of the hydrophilic headgroup, which can promote micellization and lower the CMC.[9] However, at very high temperatures, the disruption of the structured water around the hydrophobic tails can lead to an increase in the CMC.[9]

-

pH: As a non-ionic surfactant, decyl glucoside's CMC is generally stable across a wide pH range, a significant advantage in formulating for various physiological environments.[3][9]

-

Electrolytes: The presence of salts can affect the CMC of ionic surfactants but has a minimal effect on non-ionic surfactants like decyl glucoside.[3]

Experimental Characterization of Decyl Glucoside Aggregates

A thorough understanding of the self-assembly behavior of decyl glucoside requires robust experimental characterization. This section details key techniques and provides a foundational protocol for one of the most common methods.

Determination of Critical Micelle Concentration (CMC)

Several techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.

| Technique | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension as a function of surfactant concentration. The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of concentration.[10] | Direct and widely used method.[10] | Can be sensitive to impurities. |

| Conductivity | Measures the change in the electrical conductivity of an ionic surfactant solution. Not suitable for non-ionic surfactants like decyl glucoside.[10] | Simple and accurate for ionic surfactants. | Not applicable to non-ionic surfactants. |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles, leading to a change in its fluorescence properties. The CMC is determined from the inflection point in the plot of a fluorescence parameter versus surfactant concentration.[10] | High sensitivity.[10] | The probe itself may influence the micellization process. |

| Light Scattering | Measures the intensity of light scattered by the solution. A sharp increase in scattering intensity is observed at the CMC due to the formation of larger micellar aggregates.[8] | Provides information on micelle size and shape. | Requires more specialized equipment. |

3.1.1 Step-by-Step Protocol: CMC Determination by Surface Tensiometry

This protocol outlines the fundamental steps for determining the CMC of decyl glucoside using a surface tensiometer.

Materials:

-

High-purity decyl glucoside

-

High-purity water (e.g., Milli-Q or equivalent)

-

Surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of decyl glucoside and dissolve it in a known volume of high-purity water to create a concentrated stock solution.

-

Prepare a Series of Dilutions: Prepare a series of solutions with decreasing concentrations of decyl glucoside by diluting the stock solution with high-purity water. The concentration range should span the expected CMC.

-

Measure Surface Tension: Measure the surface tension of each solution using the surface tensiometer, starting from the most dilute solution and progressing to the most concentrated.[10] Ensure the measuring probe is thoroughly cleaned and the instrument is calibrated before each measurement.

-

Plot the Data: Plot the measured surface tension (γ) as a function of the logarithm of the decyl glucoside concentration (log C).[7]

-

Determine the CMC: The resulting plot will show two distinct linear regions. The intersection of the two lines corresponds to the CMC.[7]

Caption: Workflow for CMC determination using surface tensiometry.

Micellar Size and Aggregation Number

Above the CMC, decyl glucoside molecules aggregate to form micelles. The size and shape of these micelles, as well as the number of molecules per micelle (aggregation number), are important parameters for understanding their solubilization capacity.

-

Dynamic Light Scattering (DLS): This technique is widely used to determine the hydrodynamic radius of micelles in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These powerful techniques provide detailed information about the size, shape, and internal structure of micelles and other aggregates.

Beyond Micelles: The Formation of Higher-Order Aggregates

As the concentration of decyl glucoside increases well above the CMC, or under the influence of factors like temperature and additives, the self-assembly can progress beyond simple spherical micelles to form more complex structures, such as worm-like micelles and liquid crystalline phases (e.g., hexagonal and lamellar phases). These higher-order structures can significantly impact the rheological properties of the solution and offer unique opportunities for controlled drug release.

Caption: Progression of decyl glucoside self-assembly with increasing concentration.

Visualization of Aggregates

Advanced microscopy techniques are invaluable for directly visualizing the morphology of these self-assembled structures.

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique involves rapidly freezing a thin film of the sample to preserve the native structure of the aggregates in a vitrified state, allowing for high-resolution imaging.

-

Atomic Force Microscopy (AFM): AFM can be used to image the surface of adsorbed aggregates on a substrate, providing topographical information.

Applications in Drug Delivery and Beyond

The self-assembly of decyl glucoside into micelles and other aggregates is leveraged in a variety of applications, particularly in the pharmaceutical and cosmetic industries.

Enhanced Solubilization of Poorly Soluble Drugs

The hydrophobic core of decyl glucoside micelles serves as a reservoir for hydrophobic drug molecules, effectively increasing their solubility in aqueous media. This is a critical strategy for formulating drugs with low aqueous solubility, thereby improving their bioavailability.

Drug Encapsulation and Delivery

Decyl glucoside-based systems can encapsulate drugs, protecting them from degradation and enabling their transport to the target site. The non-ionic nature of decyl glucoside contributes to the stability of these formulations.[3] Studies have shown that alkyl glucosides can enhance the absorption of certain drugs across mucosal membranes.[4] For instance, decyl glucoside has been investigated as a stabilizer in nanosuspensions for dermal delivery.[4]

Caption: Schematic of a drug-loaded decyl glucoside micelle.

Conclusion

The self-assembly of decyl glucoside into micelles and higher-order aggregates is a fascinating and technologically important phenomenon. A thorough understanding of its physicochemical properties, particularly the critical micelle concentration and the factors that influence it, is essential for harnessing its full potential in drug delivery and other applications. The experimental techniques outlined in this guide provide a framework for the comprehensive characterization of these systems, enabling researchers and formulation scientists to design and optimize novel and effective products.

References

-

Ataman Kimya. DECYL GLUCOSIDE (CAPRYL GLYCOSIDE). [Link]

-

Cosmetic Ingredients Guide. (2025). Decyl Glucoside. [Link]

-

Al-ebini, Y., Abosaoda, M. K., Ray, S., Chennakesavulu, K., Sharma, R., & Sarhan, N. (2026). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. PubMed Central. [Link]

-

Learn Canyon. Decyl Glucoside: Beneficial To Your Skin. [Link]

-

Minimalist. (2020). What is Decyl glucoside? Uses and Benefits for Skin. [Link]

-

Cosmetic Ingredient Review. (2011). Decyl Glucoside and Other Alkyl Glucosides as Used in Cosmetics. [Link]

-

Biolin Scientific. Critical Micelle Concentration | Measurements. [Link]

-

Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

Sources

- 1. learncanyon.com [learncanyon.com]

- 2. Decyl Glucoside | Cosmetic Ingredients Guide [ci.guide]

- 3. Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. specialchem.com [specialchem.com]

- 6. beminimalist.co [beminimalist.co]

- 7. biolinscientific.com [biolinscientific.com]

- 8. justagriculture.in [justagriculture.in]

- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Mechanistic and Thermodynamic Analysis of Decyl Glucoside-Lipid Bilayer Interactions

Executive Summary

Decyl glucoside (DG) represents a critical intersection between green chemistry and membrane biophysics. As a non-ionic alkyl polyglucoside (APG), it distinguishes itself from harsh detergents (e.g., SDS, Triton X-100) through a unique thermodynamic profile: it acts as a "weak" detergent that accumulates significantly in the lipid bilayer before inducing lysis. This guide provides a rigorous analysis of DG’s interaction with lipid bilayers, focusing on the Three-Stage Solubilization Model , thermodynamic partitioning parameters, and actionable protocols for determining solubilization boundaries (

Physicochemical Architecture

Decyl glucoside (

| Parameter | Value / Characteristic | Implication for Bilayers |

| Molecular Weight | ~320.42 g/mol | Moderate size; diffuses moderately fast. |

| CMC (Critical Micelle Conc.) | ~1.0 – 2.2 mM | High CMC allows for easy removal via dialysis. |

| HLB (Hydrophile-Lipophile Balance) | ~12–14 | Water-soluble but with significant lipid affinity. |

| Micelle Aggregation Number ( | ~80–100 | Forms moderate-sized micelles; gentle on proteins. |

The Mechanistic Model: Bilayer Solubilization[1][2]

The interaction of DG with lipid bilayers (e.g., POPC, DMPC) follows the Lichtenberg Three-Stage Model . Unlike "strong" detergents (e.g., Triton X-100) that lyse membranes at low molar ratios, DG is characterized as a "weak" detergent. It must accumulate to a high mole fraction within the membrane before the bilayer structure fails.

The Three Stages[1][2]

-

Stage I: Partitioning & Expansion (Sub-lytic)

-

DG monomers partition from the aqueous phase (

) into the lipid bilayer ( -

Key Phenomenon: The bilayer expands and fluidizes. Because DG (C10) has a shorter tail than typical phospholipids (C16-C18), it induces a negative curvature strain or "thinning" of the membrane.

-

-

Stage II: Coexistence (Saturation)

-

The bilayer reaches its saturation limit (

). -

Pores form, and the system enters a coexistence phase of saturated vesicles and mixed micelles.

-

Thermodynamic Trigger: The chemical potential of the surfactant in the bilayer equals that in the mixed micelle.

-

-

Stage III: Solubilization (Micellization)

-

The lipid is fully stripped into mixed micelles (

). -

The solution becomes optically clear.

-

Visualization: The Solubilization Pathway[1]

Figure 1: The transition from intact vesicles to mixed micelles driven by increasing surfactant-to-lipid ratios (

Thermodynamics and Kinetics[3]

Understanding the energy landscape is vital for predicting stability. The interaction is governed by the Partition Coefficient (

Where

Key Thermodynamic Parameters

-

Partition Coefficient (

): For DG, -

Enthalpy (

): The transfer of DG from water to bilayer is typically endothermic or near-zero enthalpy ( -

Flip-Flop Kinetics: Unlike short-chain alcohols (fast) or long-chain phospholipids (very slow), DG exhibits intermediate flip-flop rates . This can lead to transient mass imbalances between the outer and inner leaflets, causing temporary vesicle shape changes (crenellation) before lysis.

Comparative Solubilization Parameters (POPC Liposomes)

| Surfactant | Chain Length | Classification | ||

| Triton X-100 | C8-phenyl | 0.64 | 2.5 | Strong |

| Octyl Glucoside (OG) | C8 | 1.3 | 3.6 | Weak |

| Decyl Glucoside (DG) | C10 | ~1.0 - 1.2 | ~3.0 | Weak |

| Dodecyl Maltoside (DDM) | C12 | 1.8 | 4.0 | Weak |

Note: "Weak" detergents require a higher ratio of surfactant to lipid (

Experimental Protocols

Protocol A: Turbidimetric Determination of Solubilization Boundaries

This protocol determines the exact

Materials:

-

Lipid Vesicles (LUVs, 100nm) at 5 mM concentration.

-

Decyl Glucoside stock solution (100 mM).

-

UV-Vis Spectrophotometer (set to 350 nm or 500 nm).

Workflow:

-

Baseline: Measure Optical Density (OD) of the vesicle suspension. High OD indicates intact, scattering vesicles.

-

Titration: Add DG in small aliquots (e.g., 0.2 mM increments). Allow 2 minutes equilibration between additions (crucial for DG flip-flop).

-

Observation:

-

Calculation: Plot OD vs. [DG]. The breakpoints define the boundaries.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the partition coefficient (

Principle: Injecting DG micelles into a lipid vesicle suspension generates heat from two sources:

-

Demicellization: Breakdown of micelles (Endothermic).

-

Partitioning: Insertion of monomers into the bilayer (Exothermic/Endothermic depending on lipid).

ITC Workflow Visualization:

Figure 2: ITC workflow for thermodynamic characterization. The heat signature changes drastically once the bilayer is saturated.

Strategic Applications

Membrane Protein Extraction

DG is an excellent choice when "mildness" is required.[3]

-

Pros: It preserves the native lipid annulus around proteins better than Triton X-100. Its high CMC makes it easily removable by dialysis or ultrafiltration.

-

Cons: It has a lower extraction efficiency for tightly packed lipid domains (rafts) compared to DDM.

Liposomal Drug Delivery Stability

For researchers formulating liposomes, DG is often a contaminant or a destabilizer.

-

Threshold: Ensure DG concentration remains below

(approx 1:1 molar ratio) to prevent leakage. -

Leakage vs. Lysis: Note that leakage of small molecules (calcein, drugs) often occurs before

due to transient pore formation during flip-flop.

References

-

Lichtenberg, D. (1985). "Characterization of the solubilization of lipid bilayers by surfactants." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Heerklotz, H. (2008). "The thermodynamics of surfactant-membrane interactions." Biophysical Journal. Link

-

le Maire, M., et al. (2000). "Interaction of membrane proteins and lipids with solubilizing detergents." Biochimica et Biophysica Acta. Link

-

Paternostre, M.T., et al. (1988). "Solubilization of phospholipid vesicles by octyl glucoside." Biophysical Journal. Link

-

Seddon, A.M., et al. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta. Link

Sources

Methodological & Application

Application Note: The Strategic Use of Decyl Glucoside in Affinity Chromatography for High-Purity Protein Purification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges of Protein Purification

Affinity chromatography stands as a cornerstone technique for protein purification, prized for its high selectivity which allows for the isolation of a specific protein from a complex mixture with remarkable efficiency.[1] The principle relies on the specific, reversible interaction between a protein and a ligand immobilized on a chromatographic matrix.[1] However, the success of this technique is often hampered by two major challenges: maintaining the structural and functional integrity of the target protein, and minimizing non-specific binding of contaminant proteins to the matrix. These challenges are particularly acute when working with membrane proteins, which are embedded in a hydrophobic lipid environment and are notoriously difficult to extract and stabilize in an aqueous solution.[2][3][4]

The use of detergents is essential to solubilize these proteins by creating a micellar environment that mimics the native lipid bilayer.[4] The choice of detergent is critical; harsh detergents can lead to denaturation and loss of function, while ineffective ones result in poor yield and purity. Decyl glucoside, a non-ionic surfactant, has emerged as a powerful tool in this context.[2] Derived from plant-based sources, it is recognized for its mild, non-denaturing properties, making it an excellent candidate for solubilizing and purifying sensitive proteins, especially membrane-associated proteins, while preserving their biological activity.[2] This application note provides a comprehensive guide to the properties, mechanism, and practical application of decyl glucoside in affinity chromatography workflows.

Physicochemical Properties of Decyl Glucoside

Decyl glucoside's efficacy stems from its unique molecular structure, which consists of a hydrophilic glucose headgroup and a 10-carbon hydrophobic alkyl tail.[] This amphipathic nature governs its behavior in solution and its interaction with proteins. Its non-ionic character is a key advantage, as it does not introduce a net charge that could interfere with protein folding or the ionic interactions inherent to some chromatography techniques.[2] Furthermore, decyl glucoside exhibits remarkable stability across a wide range of pH levels, temperatures, and water hardness, ensuring consistent performance under diverse experimental conditions.[6][7][8]

| Property | Value / Description | Source(s) |

| Chemical Name | (3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | [] |

| CAS Number | 58846-77-8 | [2] |

| Molecular Formula | C₁₆H₃₂O₆ | |

| Molecular Weight | 320.42 g/mol | |

| Type | Non-ionic surfactant | [9] |

| Critical Micelle Conc. (CMC) | ~1.0 - 2.5 mM | [][6][8] |

| Appearance | Viscous, yellowish liquid | [10] |

| Key Features | Plant-derived, biodegradable, mild, excellent stability | [6][8] |

Mechanism of Action in Affinity Chromatography

Decyl glucoside plays a dual role in enhancing the outcomes of affinity chromatography:

-

Gentle Protein Solubilization: For membrane proteins, the primary challenge is their extraction from the lipid bilayer in a folded, active state. Decyl glucoside, when used at concentrations above its CMC, forms micelles that encapsulate the hydrophobic transmembrane domains of the protein. This process effectively replaces the native lipid environment with a stable, water-soluble protein-detergent complex, preventing aggregation and preserving the protein's tertiary structure.[2][4]

-

Reduction of Non-Specific Binding: A common source of contamination in affinity chromatography is the non-specific, hydrophobic interaction between contaminant proteins and the chromatography resin. Decyl glucoside mitigates this issue by incorporating it into the binding, wash, and elution buffers. The surfactant molecules can coat non-specific hydrophobic patches on both the proteins and the matrix, effectively acting as a blocking agent and ensuring that binding is driven primarily by the specific affinity interaction.[11][12]

Caption: Mechanism of decyl glucoside in protein purification.

Experimental Protocols

Protocol 1: Solubilization of Membrane Proteins from Cell Pellets

This protocol outlines a general procedure for extracting membrane proteins using decyl glucoside. Optimization is often required depending on the specific protein and expression system.

Materials:

-

Cell pellet expressing the target protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) Glycerol, 2% (w/v) Decyl Glucoside

-

Dounce homogenizer or sonicator

-

High-speed centrifuge (capable of >100,000 x g)

-

4°C environment (cold room or ice)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mL per gram of wet cell paste).

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice. Perform until lysis is >95% complete as monitored by microscopy.

-

Scientist's Note: Mechanical lysis is preferred over detergent-based lysis at this stage to maintain the integrity of the membranes before solubilization.

-

-

Removal of Debris: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube. Pellet the membranes by centrifuging at 100,000 x g for 1 hour at 4°C.

-

Solubilization: Discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer. The final protein concentration should be around 5-10 mg/mL.

-

Scientist's Note: The 2% decyl glucoside concentration is well above its CMC, ensuring efficient micelle formation for solubilization. Glycerol is added as a stabilizer.

-

-

Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle rotation to allow for complete solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Sample Ready: The resulting supernatant contains the solubilized protein-detergent complexes and is now ready for affinity chromatography.

Protocol 2: Immunoaffinity Purification Using Decyl Glucoside

This protocol describes the purification of a target protein from a solubilized extract using an antibody-coupled affinity resin.

Materials:

-

Clarified, solubilized protein extract (from Protocol 1)

-

Antibody-coupled affinity resin (e.g., Protein A/G Sepharose with bound antibody)

-

Equilibration/Wash Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) Decyl Glucoside

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5[13]

-

Chromatography column

Workflow:

Caption: Affinity chromatography workflow using decyl glucoside.

Procedure:

-

Column Preparation: Pack the affinity resin into a suitable chromatography column.

-

Equilibration: Equilibrate the column by washing with 5-10 column volumes (CVs) of Equilibration/Wash Buffer.

-

Scientist's Note: The 0.1% decyl glucoside in this buffer is above the CMC and is crucial for maintaining protein solubility and minimizing non-specific binding throughout the process.

-

-

Sample Application: Load the clarified supernatant from Protocol 1 onto the column. A slow flow rate is recommended to maximize binding efficiency. Collect the flow-through to analyze for unbound protein.

-

Washing: Wash the column with 10-20 CVs of Equilibration/Wash Buffer, or until the UV (A280) absorbance of the effluent returns to baseline. This step removes contaminants that are not specifically bound to the ligand.

-

Elution: Elute the bound protein using 3-5 CVs of Elution Buffer. Collect fractions of 0.5-1.0 CV into tubes containing the Neutralization Buffer.

-

Analysis: Analyze the collected fractions for protein content (e.g., via Bradford assay) and purity (e.g., via SDS-PAGE). Pool the fractions containing the purified protein.

Protocol 3: Column Regeneration

Proper regeneration extends the life of the affinity resin, making the process more cost-effective.[15][16]

Materials:

-

Wash Buffer (from Protocol 2)

-

Low pH Buffer: 0.1 M Glycine-HCl, pH 2.5

-

High pH Buffer: 0.1 M Tris-HCl, pH 8.5

-

Storage Solution: PBS containing 0.02% Sodium Azide (or 20% Ethanol)

Procedure:

-

Strip Bound Protein: After elution, wash the column with 3-5 CVs of Low pH Buffer followed immediately by 3-5 CVs of High pH Buffer to remove any remaining protein.

-

Re-equilibration: Wash the column with 5-10 CVs of Equilibration/Wash Buffer to remove the regeneration buffers and prepare the column for the next run.

-

Storage: If the column will not be used immediately, flush with 5 CVs of Storage Solution and store at 4°C. Never allow the resin to dry out.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |